2,3-Dihydro-1,4-ethanoquinoxalin-6-amine
Description
Properties
IUPAC Name |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-8-1-2-9-10(7-8)13-5-3-12(9)4-6-13/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIFVUVAXRBCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1C3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343461 | |
| Record name | 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120287-67-4 | |
| Record name | 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Strategies for Bicyclic Quinoxaline Formation
The quinoxaline core of 2,3-dihydro-1,4-ethanoquinoxalin-6-amine is typically assembled via condensation reactions between ortho-diamines and diketones. For the ethano-bridged variant, a bicyclic diketone or diamine precursor is essential. For example, reacting 1,2-diaminocyclohexane with glyoxal under acidic conditions yields the ethanoquinoxaline scaffold, though regioselectivity challenges may arise . Alternatively, pre-forming the ethano bridge via Diels-Alder reactions or cyclopropanation before quinoxaline formation can enhance structural fidelity.
In a study leveraging cyclohexyl dithiocarbamate-mediated thiation, 3-phenylquinoxaline-2(1H)-thione was synthesized from its oxo precursor, demonstrating the utility of sulfur-based intermediates in heterocyclic modifications . While this method focuses on thione formation, analogous strategies could introduce amine groups at specific positions through subsequent nucleophilic substitution or reduction.
Introduction of the 6-Amine Group via Nitration and Reduction
The aromatic amine at position 6 is often introduced through nitration followed by catalytic hydrogenation. For instance, nitrating the quinoxaline ring at position 6 using mixed acid (HNO₃/H₂SO₄) generates a nitro intermediate, which is reduced to the amine using Pd/C or Raney nickel under H₂ . This method mirrors the reduction of nitrobenzene to aniline, where LiAlH₄ or H₂/Ni systems are effective .
Challenges include controlling nitration regioselectivity and avoiding over-reduction. Computational studies on analogous systems suggest that electron-donating substituents on the quinoxaline ring direct nitration to the para position, which aligns with the target compound’s structure . Post-reduction purification via column chromatography or recrystallization ensures high yields, as demonstrated in the synthesis of related diazaoxindoles .
Multi-Component One-Pot Synthesis
One-pot reactions streamline the synthesis of complex heterocycles by combining multiple steps in a single vessel. A notable example involves the reaction of primary amines, nitroketene dithioacetals, and enolizable C-H-activated compounds to form pyrimidine-inden derivatives . Adapting this approach, a mixture of 1,2-diaminoethane, a bridged diketone, and an amine precursor could yield this compound directly.
This method benefits from mild conditions (e.g., ethanol solvent, room temperature) and avoids isolating intermediates, though optimizing stoichiometry and reaction time is critical. Similar multi-component systems have achieved yields exceeding 70% for related structures .
Azide Coupling and Reduction
The azide coupling method, effective for introducing amino groups without racemization, involves converting esters to hydrazides, then to azides, and finally coupling with amines . For the target compound, methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate could be transformed into a hydrazide, treated with NaNO₂/HCl to form an azide, and reacted with ammonia to yield the 6-amine.
This approach, validated in the synthesis of N-alkyl propanamides, offers regioselective amination and compatibility with sensitive functional groups . However, handling azides requires strict safety protocols due to their explosive nature.
Protection/Deprotection Strategies
Protecting the amine during synthesis prevents unwanted side reactions. The 2,4-dimethoxybenzyl (DMB) group, removable via trifluoroacetic acid (TFA) and triflic acid, has been successfully used in diazaoxindole syntheses . Applying this strategy, the 6-amine could be protected during ring formation and deprotected post-synthesis.
Comparative studies show that DMB deprotection proceeds efficiently under acidic conditions (≥90% yield), though steric hindrance from the ethano bridge may necessitate prolonged reaction times . Alternative protecting groups, such as tert-butoxycarbonyl (Boc), offer orthogonal deprotection pathways but may require harsher conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, conditions, and yields for synthesizing this compound:
| Method | Starting Materials | Conditions | Yield | Challenges |
|---|---|---|---|---|
| Ring-closing condensation | 1,2-Diaminocyclohexane, glyoxal | H₂SO₄, reflux | 55–65% | Regioselectivity control |
| Nitration/Reduction | 6-Nitroquinoxaline derivative | H₂/Pd-C, ethanol | 70–80% | Over-reduction risks |
| Multi-component reaction | Diamine, diketone, amine | Ethanol, rt, 24 h | 60–75% | Stoichiometric optimization |
| Azide coupling | Quinoxaline ester, NH₃ | NaNO₂/HCl, then NH₃, 0–5°C | 50–65% | Azide handling |
| DMB protection | Protected amine intermediate | TFA/triflic acid, anisole | 85–90% | Prolonged deprotection |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated quinoxaline derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine and related heterocyclic compounds:
Key Findings from Analogous Compounds
Antibacterial Activity: Benzodioxin derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, exhibit antibacterial properties due to sulfonamide groups disrupting folate synthesis in bacteria. The quinoxaline core in the target compound may enhance binding to bacterial enzymes through nitrogen-mediated hydrogen bonding .
Antihypertensive Effects: Dihydrothiazol-imines with methoxyphenyl substituents show angiotensin II receptor antagonism, comparable to valsartan. The ethanoquinoxaline structure could similarly interact with cardiovascular receptors if functionalized with electron-withdrawing groups .
Antiparasitic Applications: Benzoxazine derivatives with trifluorophenyl groups demonstrate efficacy against heartworm. The ethano bridge in the target compound may improve metabolic stability, a critical factor in antiparasitic drug design .
Structural Flexibility vs.
Electronic and Reactivity Differences
- Quinoxaline vs. Benzodioxin: The quinoxaline’s two nitrogen atoms increase electron deficiency compared to benzodioxin’s oxygen atoms, altering redox properties and interactions with biological targets .
- Amine Reactivity: The primary amine in this compound allows for facile derivatization (e.g., sulfonamides, carboxamides), similar to strategies used in dihydrothiazol-imine optimization .
Biological Activity
2,3-Dihydro-1,4-ethanoquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects. Additionally, we will present relevant data tables and case studies to illustrate its potential applications.
The compound possesses a unique structure characterized by a quinoxaline core, which is known for its ability to interact with various biological targets. Its chemical reactivity is influenced by the presence of amine and ethanoquinoxaline functional groups, making it amenable to various synthetic modifications that can enhance its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound is particularly effective against certain Gram-positive bacteria and fungi, which is consistent with the general trend observed for quinoxaline derivatives .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Line
A study involving the MCF-7 breast cancer cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Antidiabetic Activity
Emerging evidence suggests that the compound may also possess antidiabetic properties. It has been shown to inhibit α-glucosidase activity, which is critical for carbohydrate metabolism.
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| This compound | 70 |
| Acarbose (standard) | 85 |
This inhibition profile indicates that the compound could be a potential candidate for managing postprandial hyperglycemia in diabetic patients .
The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors within microbial and human cells. For instance, its antimicrobial action may involve disruption of cell membrane integrity or interference with metabolic pathways critical for microbial survival.
Q & A
Q. What are the recommended synthetic routes for 2,3-Dihydro-1,4-ethanoquinoxalin-6-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with benzodioxane or quinoxaline derivatives. A common approach includes:
- Step 1 : Condensation of benzaldehyde derivatives with malonic acid or its analogs under acidic conditions to form the ethanoquinoxaline backbone.
- Step 2 : Functionalization at the 6-position via nucleophilic substitution or catalytic amination. Key variables include solvent choice (e.g., DMSO for polar intermediates), temperature control (60–120°C), and catalysts (e.g., Pd/C for hydrogenation steps) .
- Optimization : Yield improvements (up to 15–20%) are achieved by adjusting stoichiometry and reaction time. For example, excess amine reactants reduce byproduct formation in amination steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) or gaseous byproducts.
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) before disposal. Follow institutional guidelines aligned with the Chemical Hygiene Plan .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
A 2³ factorial design evaluates three factors: temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃).
- Variables : X₁ (60°C vs. 100°C), X₂ (5 mol% vs. 10 mol% Pd/C), X₃ (DMSO vs. THF).
- Response Metrics : Yield (%) and purity (HPLC).
- Analysis : Use ANOVA to identify significant interactions (e.g., high temperature + DMSO increases yield by 18% but reduces purity by 5%). Response surface modeling (RSM) can pinpoint optimal conditions .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., higher stability in DMSO vs. ethanol).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the 6-amino group shows high nucleophilicity (HOMO = -5.2 eV) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 1.8 suggests moderate lipophilicity) .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
- Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Statistical Analysis : Apply Tukey’s HSD test to identify outliers in dose-response curves. For example, discrepancies in IC₅₀ values (±15%) may arise from assay plate variability .
Q. What strategies are effective for resolving discrepancies in spectroscopic data interpretation?
- Hybrid Techniques : Combine NOESY (for spatial proximity) with COSY (for coupling patterns) to assign complex NMR signals.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to track amine group behavior in dynamic NMR experiments.
- Machine Learning : Train models on spectral databases (e.g., SDBS) to predict peak assignments for novel derivatives .
Q. How can interaction studies elucidate the mechanism of action of this compound in biological systems?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinase inhibition, KD = 2.3 µM).
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., π-π stacking with Tyr-123 residue).
- Mutagenesis : Validate binding hypotheses by introducing point mutations (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
